molecular formula C18H18N2O5 B214288 Butyl 4-[(2-nitrobenzoyl)amino]benzoate

Butyl 4-[(2-nitrobenzoyl)amino]benzoate

Cat. No.: B214288
M. Wt: 342.3 g/mol
InChI Key: YWELPKBFKGQUTH-UHFFFAOYSA-N
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Description

Butyl 4-[(2-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C18H18N2O5 It is a derivative of benzoic acid and contains both nitro and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may involve heating to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(2-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group yields the corresponding carboxylic acid .

Scientific Research Applications

Butyl 4-[(2-nitrobenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butyl 4-[(2-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-({2-nitrobenzoyl}amino)benzoate
  • Ethyl 4-({2-nitrobenzoyl}amino)benzoate
  • Methyl 4-({2-nitrobenzoyl}amino)benzoate

Uniqueness

Butyl 4-[(2-nitrobenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

butyl 4-[(2-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C18H18N2O5/c1-2-3-12-25-18(22)13-8-10-14(11-9-13)19-17(21)15-6-4-5-7-16(15)20(23)24/h4-11H,2-3,12H2,1H3,(H,19,21)

InChI Key

YWELPKBFKGQUTH-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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